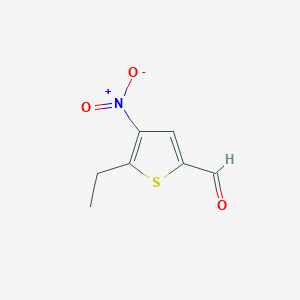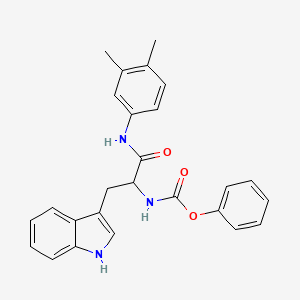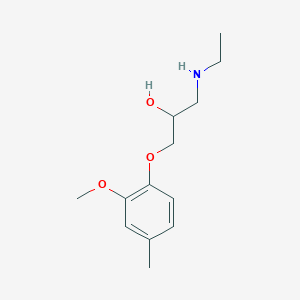![molecular formula C27H19N3 B11543440 4-[(E)-phenyldiazenyl]-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline CAS No. 310458-92-5](/img/structure/B11543440.png)
4-[(E)-phenyldiazenyl]-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-fenildiazenil]-N-{(E)-[4-(feniletinil)fenil]metilideno}anilina es un compuesto orgánico que pertenece a la clase de compuestos azo. Estos compuestos se caracterizan por la presencia de un doble enlace nitrógeno-nitrógeno (N=N) y se utilizan a menudo en tintes y pigmentos debido a sus colores vivos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-[(E)-fenildiazenil]-N-{(E)-[4-(feniletinil)fenil]metilideno}anilina normalmente implica los siguientes pasos:
Diazotación: Se trata la anilina con ácido nitroso para formar una sal de diazonio.
Reacción de acoplamiento: La sal de diazonio se acopla entonces con un compuesto de feniletinilfenilo en condiciones básicas para formar el compuesto azo.
Las condiciones de reacción a menudo incluyen el mantenimiento de una baja temperatura durante el proceso de diazotación para evitar la descomposición de la sal de diazonio. La reacción de acoplamiento se suele llevar a cabo en un medio alcalino para facilitar la formación del enlace azo.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar procesos de flujo continuo para garantizar una calidad y un rendimiento consistentes. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, el pH y las concentraciones de reactivos, son cruciales para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
4-[(E)-fenildiazenil]-N-{(E)-[4-(feniletinil)fenil]metilideno}anilina se somete a diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los correspondientes compuestos nitro.
Reducción: La reducción del grupo azo puede conducir a la formación de aminas.
Sustitución: Las reacciones de sustitución electrófila pueden tener lugar en los anillos aromáticos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio o el hidrógeno en presencia de un catalizador.
Sustitución: Los halógenos, los agentes de nitración y los agentes de sulfonación se utilizan a menudo para las reacciones de sustitución.
Productos principales
Oxidación: Derivados nitro del compuesto original.
Reducción: Aminas correspondientes.
Sustitución: Derivados halogenados, nitrados o sulfonados.
Aplicaciones Científicas De Investigación
4-[(E)-fenildiazenil]-N-{(E)-[4-(feniletinil)fenil]metilideno}anilina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: Se ha investigado su potencial como tinción biológica debido a su color vivo.
Medicina: Se ha explorado su potencial terapéutico, incluyendo actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en la producción de tintes y pigmentos para textiles y plásticos.
Mecanismo De Acción
El mecanismo de acción de 4-[(E)-fenildiazenil]-N-{(E)-[4-(feniletinil)fenil]metilideno}anilina implica su interacción con dianas moleculares como enzimas y receptores. El grupo azo puede sufrir reducción en los sistemas biológicos, lo que conduce a la formación de metabolitos activos que pueden interactuar con los componentes celulares. El compuesto también puede interferir con las vías de señalización celular, lo que lleva a los efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos similares
- 4-(fenildiazenil)anilina
- N,N-dimetil-4-[(E)-{4-[(E)-fenildiazenil]fenil}diazenil]anilina
- 4-[(E)-fenildiazenil]fenol
Comparación
En comparación con compuestos similares, 4-[(E)-fenildiazenil]-N-{(E)-[4-(feniletinil)fenil]metilideno}anilina es única debido a la presencia tanto de un grupo fenildiazenil como de un grupo feniletinilfenilo. Esta complejidad estructural puede contribuir a sus propiedades químicas y biológicas distintivas, lo que la convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
310458-92-5 |
|---|---|
Fórmula molecular |
C27H19N3 |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
N-(4-phenyldiazenylphenyl)-1-[4-(2-phenylethynyl)phenyl]methanimine |
InChI |
InChI=1S/C27H19N3/c1-3-7-22(8-4-1)11-12-23-13-15-24(16-14-23)21-28-25-17-19-27(20-18-25)30-29-26-9-5-2-6-10-26/h1-10,13-21H |
Clave InChI |
DJDXSNHOXRUVKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methylpropyl)butanamide](/img/structure/B11543358.png)
![5-Bromo-N'-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11543363.png)
![2-{(Z)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 3,5-dinitrobenzoate](/img/structure/B11543369.png)


![4-(azepan-1-yl)-N-(4-nitrophenyl)-6-[(2Z)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11543392.png)
![2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11543395.png)

![N-[4-(4-{2-[4-(4-Acetamidophenoxy)phenyl]propan-2-YL}phenoxy)phenyl]acetamide](/img/structure/B11543410.png)
![2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(6-bromo-4-chloro-3,5-dimethylphenol)](/img/structure/B11543412.png)
![2,3-dimethyl-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B11543418.png)


![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11543447.png)
